molecular formula C19H23N3O2 B5415460 4-[(2-ethylbutanoyl)amino]-N-(6-methylpyridin-2-yl)benzamide

4-[(2-ethylbutanoyl)amino]-N-(6-methylpyridin-2-yl)benzamide

Cat. No.: B5415460
M. Wt: 325.4 g/mol
InChI Key: DLBAELQKXZUKEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2-ethylbutanoyl)amino]-N-(6-methylpyridin-2-yl)benzamide is an organic compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-ethylbutanoyl)amino]-N-(6-methylpyridin-2-yl)benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. One common method involves the acylation of aniline derivatives with 2-ethylbutanoyl chloride under basic conditions to form the intermediate amide. This intermediate is then coupled with 6-methylpyridin-2-amine using a coupling reagent such as diethylphosphorocyanidate (DEPC) to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(2-ethylbutanoyl)amino]-N-(6-methylpyridin-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the aromatic ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[(2-ethylbutanoyl)amino]-N-(6-methylpyridin-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(2-ethylbutanoyl)amino]-N-(6-methylpyridin-2-yl)benzamide involves its interaction with specific molecular targets within biological systems. It may act by inhibiting certain enzymes or receptors, thereby modulating biochemical pathways. For instance, it could inhibit nitric oxide synthase, leading to reduced production of nitric oxide, a signaling molecule involved in various physiological processes .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(4-hydroxy-2-methylbutan-2-yl)amino)phenyl)acetamide
  • N-(2,3-dimethylbutan-2-yl)-4-(methylthio)aniline
  • N-(4-(tert-butylamino)phenyl)acetamide

Uniqueness

4-[(2-ethylbutanoyl)amino]-N-(6-methylpyridin-2-yl)benzamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. Its ability to interact with multiple molecular targets and undergo various chemical transformations makes it a versatile compound in research and industrial applications.

Properties

IUPAC Name

4-(2-ethylbutanoylamino)-N-(6-methylpyridin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c1-4-14(5-2)18(23)21-16-11-9-15(10-12-16)19(24)22-17-8-6-7-13(3)20-17/h6-12,14H,4-5H2,1-3H3,(H,21,23)(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLBAELQKXZUKEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC(=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.